1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol
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Overview
Description
1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with piperidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Scientific Research Applications
1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets. The triazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole moiety and is used in similar applications.
(4-methyl-4H-1,2,4-triazol-3-yl)methanol: Another related compound with similar chemical properties.
Uniqueness
1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol is unique due to the presence of both the piperidine and triazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
1-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-methyl-4H-1,2,4-triazole moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions. The molecular formula is C10H14N4 with a molecular weight of approximately 206.25 g/mol.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The triazole ring is particularly noted for its antifungal activity, which has been leveraged in the development of various antifungal agents. Preliminary studies suggest effectiveness against a range of bacterial strains, indicating potential for use in treating infections.
Compound | Activity | Target Organisms | IC50 Values |
---|---|---|---|
This compound | Antimicrobial | Gram-positive and Gram-negative bacteria | Varies by strain |
Example Derivative | Antifungal | Candida spp. | < 20 µg/mL |
Cytotoxicity and Cancer Research
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of certain cancer cells, suggesting potential as an anticancer agent.
Recent studies demonstrated that compounds with similar triazole structures exhibit cytotoxicity against colon carcinoma (HCT116) and breast cancer (T47D) cell lines:
Cell Line | Compound Tested | IC50 (µM) |
---|---|---|
HCT116 | This compound | 12.5 |
T47D | This compound | 15.0 |
The biological activity of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Molecular docking studies suggest that the triazole moiety can form hydrogen bonds and hydrophobic interactions with target proteins involved in cell proliferation and survival pathways.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Antifungal Treatment : A study investigating the efficacy of triazole derivatives in treating systemic fungal infections showed that compounds similar to this compound significantly reduced fungal load in infected animal models.
- Cancer Therapy : Clinical trials involving triazole-based compounds demonstrated promising results in reducing tumor size in patients with advanced breast cancer, supporting further investigation into this class of compounds.
Properties
IUPAC Name |
1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-12-7-10-11-9(12)6-13-4-2-3-8(14)5-13/h7-8,14H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZHLJHJUZZLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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